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Lucenin 1

Cat. No.: B12377844
M. Wt: 580.5 g/mol
InChI Key: WYYFCTVKFALPQV-MCIQUCDDSA-N
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Description

Historical Context of Flavone (B191248) C-Glycoside Research and its Evolution

The study of flavone C-glycosides has evolved significantly since their initial discovery. Early research focused primarily on their isolation and structural elucidation from various plant sources. The stable nature of the C-C glycosidic bond, in contrast to the more easily hydrolyzed O-glycosidic linkage, presented unique challenges and opportunities in their analysis and characterization. researchgate.net

Over time, advancements in analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including LC-MS, have been crucial in identifying and confirming the structures of complex flavone C-glycosides, including Lucenin 1 and its isomers. mdpi.commdpi.com This has allowed for a more comprehensive understanding of their distribution in nature and their structural diversity. The recognition of their widespread occurrence in plants, coupled with the increasing understanding of their distinct properties compared to O-glycosides, has driven further research into their biosynthesis, metabolism, and biological roles. researchgate.netnih.gov

Significance of this compound as a Natural Product in Medicinal Chemistry and Chemical Biology

This compound holds significance as a natural product in medicinal chemistry and chemical biology due to its presence in plants used in traditional medicine and its observed biological activities. smolecule.combvsalud.org Medicinal chemistry is concerned with the design and synthesis of biologically active molecules, aiming to understand and influence physiological systems for drug discovery. efmc.inforesearchgate.net Chemical biology, often overlapping with medicinal chemistry, utilizes chemical tools and principles to study biological systems at a molecular level. ucd.ieconstructor.university

This compound has been reported in various plant species, including Mentha spicata, Triticum aestivum, Mentha longifolia, Adonis vernalis, Erucaria microcarpa, Tetrastigma hemsleyanum, Linum usitatissimum (linseed), and Scleranthus perennis. smolecule.comnih.govmdpi.commdpi.com Its isolation from these sources highlights its natural occurrence and potential availability for further investigation.

Research has indicated that this compound exhibits notable biological activities, particularly antioxidant and anti-inflammatory properties. smolecule.com These activities are of significant interest in medicinal chemistry for the potential development of therapeutic agents targeting oxidative stress and inflammatory conditions. smolecule.comnih.gov Studies have suggested that this compound may play a role in protecting neuronal cells from oxidative damage, indicating potential neuroprotective effects. smolecule.com

The structural features of this compound, including its multiple hydroxyl groups and the C-glycosidic linkages, contribute to its biological activity and solubility. smolecule.com The presence of ortho-dihydroxyl groups on the B-ring, characteristic of luteolin (B72000) derivatives (this compound is a luteolin C-glycoside), is often associated with higher antioxidant activity compared to apigenin (B1666066) derivatives. mdpi.com

Overview of Current Research Trajectories and Knowledge Gaps for this compound

Current research on this compound continues to explore its presence in various plant sources and aims to further elucidate its biological activities and underlying mechanisms of action. Studies are focused on isolating and characterizing this compound from different plant species and evaluating its potential in various biological assays. mdpi.commdpi.com

Research trajectories include investigating its antioxidant and anti-inflammatory effects in more detail, potentially in different cellular or in vivo models. smolecule.com The suggested neuroprotective potential also warrants further investigation to understand its relevance in neurodegenerative conditions. smolecule.com

Despite the progress, several knowledge gaps remain regarding this compound. A comprehensive understanding of its biosynthesis pathways in different plants is still developing. While the general pathway for C-glycosyl flavone biosynthesis involves glycosylation of 2-hydroxyflavanones, the specific enzymes and regulatory mechanisms involved in this compound formation in various species require further investigation. nih.gov

Furthermore, detailed pharmacokinetic and pharmacodynamic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems, which is crucial for assessing its therapeutic potential. mdpi.com While in vitro studies show promising activities, the bioavailability and efficacy of this compound in vivo are important areas for future research. The potential synergistic effects of this compound when combined with other natural compounds or therapeutic agents also represent an area for further exploration. smolecule.com

Understanding the structure-activity relationships of this compound and its related C-glycosides more thoroughly could also guide the development of novel compounds with enhanced biological activities. mdpi.com

Data Table: Selected Plant Sources and Reported Presence of this compound

Plant SpeciesFamilyReported Presence of this compoundSource
Mentha spicataLamiaceaeYes nih.gov
Triticum aestivumPoaceaeYes nih.gov
Mentha longifoliaLamiaceaeYes nih.gov
Adonis vernalisRanunculaceaeYes smolecule.com
Erucaria microcarpaBrassicaceaeYes smolecule.commedchemexpress.comarabjchem.org
Tetrastigma hemsleyanumVitaceaeYes smolecule.com
Linum usitatissimumLinaceaeYes mdpi.comresearchgate.net
Scleranthus perennisCaryophyllaceaeYes mdpi.com

Detailed Research Findings: Antioxidant Activity of Flavone C-Glycosides from Linum usitatissimum

A study investigating the antioxidant activity of flavone C-glycosides from the aerial parts of Linum usitatissimum (linseed) included this compound among the isolated compounds. mdpi.com The antioxidant activity was evaluated using various in vitro assays, including ABTS, CUPRAC, FRAP, and iron chelating activity. mdpi.com The study found that luteolin and its flavone C-glycoside derivatives, such as this compound, exhibited higher antioxidant activity compared to apigenin and its derivatives. mdpi.com This was attributed to the presence of ortho-dihydroxyl groups at the C-3′ and C-4′ positions of the B ring in the luteolin-based structures. mdpi.com

In the FRAP assay, this compound demonstrated significant ferric-reducing antioxidant activity. mdpi.com The study highlighted that while glycosylation can sometimes reduce antioxidant activity compared to the aglycone, flavone C-glycosides still possess notable antioxidant potential and are a focus of research. mdpi.com

Data Table: Ferric-Reducing Antioxidant Activity (FRAP) of Selected Compounds from Linum usitatissimum

CompoundFRAP Value (µM Trolox/µM)Source
Luteolin2.4 ± 0.05 mdpi.com
Isoorientin1.6 ± 0.02 mdpi.com
Swertiajaponin1.5 ± 0.03 mdpi.com
Carlinoside1.32 ± 0.02 mdpi.com
Orientin1.31 ± 0.03 mdpi.com
This compound 1.3 ± 0.02 mdpi.com
Lucenin 21 ± 0.02 mdpi.com
ApigeninLower activity mdpi.com
Apigenin derivativesLower activity mdpi.com

(Note: The exact FRAP values for apigenin and its derivatives were not provided in the snippet, only that they had lower activity compared to luteolin and its derivatives.) mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O15 B12377844 Lucenin 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1

InChI Key

WYYFCTVKFALPQV-MCIQUCDDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

Botanical Origins and Isolation Strategies for Lucenin 1

Ethnobotanical Significance and Distribution of Lucenin 1-Producing Plant Species

This compound has been identified in plants with documented traditional uses. For instance, it has been reported in Mentha spicata and Mentha longifolia. nih.gov Species from the Ephedra genus, which are among the oldest medicinal plants known and are distributed in semi-arid environments across the Palearctic and Nearctic realms, have also been found to contain this compound, such as Ephedra antisyphilitica. repositorioinstitucional.mx Erucaria microcarpa, a species growing in Egypt, has also been identified as a source of this compound. arabjchem.orgmedchemexpress.com Additionally, this compound has been found in Scleranthus perennis L. (Caryophyllaceae), a plant whose aerial parts have been studied for their flavonoid content. mdpi.comresearchgate.net Leptadenia hastata, a traditional African medicinal plant, has also shown the presence of this compound. frontiersin.org

While specific ethnobotanical uses directly attributed solely to this compound are not extensively detailed in the search results, the plants it is isolated from often have a history of traditional medicinal use. For example, Ephedra species are traditionally used to treat various ailments, including respiratory issues. repositorioinstitucional.mx Acorus calamus, another plant where a glycoside related to lucenin is mentioned, is highly regarded in Indian traditional medicine for treating various conditions. bioresscientia.com Plants containing flavonoids, in general, are widely used in traditional medicine for their diverse properties, including anti-inflammatory effects. researchgate.net

The distribution of this compound-producing plants varies geographically, with species found in semi-arid regions, across Europe, Asia, Northern Africa, and parts of North and South America. repositorioinstitucional.mx Some species are specifically noted in the flora of Egypt. arabjchem.org

Advanced Extraction Methodologies for this compound from Biological Matrices

The extraction of this compound from plant material involves methodologies aimed at isolating this compound from complex biological matrices. Common approaches for extracting flavonoids, including C-glycosyl flavones like this compound, often involve the use of various solvents and techniques.

Studies on the extraction of flavonoids from plant materials utilize methods such as maceration and Soxhlet extraction. Solvents commonly employed include methanol (B129727), ethanol (B145695), water, ethyl acetate, and chloroform, often in various combinations and concentrations. mdpi.comhrpub.orgrsc.org For instance, exhaustive extraction with methanol and aqueous methanol solutions has been used to obtain flavonoid-rich extracts from plant aerial parts. mdpi.commdpi.com Ultrasonic extraction has also been reported as an effective method for extracting compounds like flavone (B191248) C-glycosides from plant powder using ethanol-water mixtures. mdpi.comfrontiersin.org

The choice of solvent and extraction technique can significantly influence the yield and composition of the crude extract. hrpub.orgmdpi.com For example, a study on Leptadenia hastata found that ultrasonic extraction with 50% ethanol solution for 20 minutes was an optimal method for extracting its chemical constituents, including this compound. frontiersin.org

High-Throughput Purification Techniques for Research-Grade this compound (e.g., Preparative HPLC, Chromatographic Resins)

Purification of this compound from crude plant extracts typically involves chromatographic techniques to obtain research-grade material. Preparative High-Performance Liquid Chromatography (HPLC) is a key technique used for the isolation and purification of flavonoids, including C-glycosyl flavones. mdpi.comresearchgate.net

Chromatographic resins, such as macroporous resin (e.g., XAD-16N) and Sephadex LH-20, are often employed for pre-purification and fractionation of crude extracts before using preparative HPLC. mdpi.commdpi.comnih.govnih.gov These resins help to remove impurities and separate compounds based on their polarity and size. For example, Sephadex LH-20 column chromatography using methanol or ethanol-water mixtures has been used to fractionate plant extracts containing flavonoids. mdpi.comresearchgate.net

Preparative HPLC systems utilize specific columns (e.g., Luna Omega Polar C18, reversed-phase columns) and mobile phases (often gradients of water and acetonitrile, sometimes with acidic modifiers like formic acid) to achieve high-resolution separation of individual flavonoid compounds. frontiersin.orgmdpi.comresearchgate.net The purity of isolated compounds is typically assessed using analytical techniques such as LC-MS and NMR spectroscopy. mdpi.comresearchgate.net Purity levels exceeding 95% are often achieved using these methods. mdpi.com

Studies have demonstrated the effectiveness of combining different chromatographic techniques. For instance, a combination of macroporous resin pre-purification, liquid-liquid extraction, and preparative HPLC has been successfully used to isolate and purify flavone C-glycosides from plant sources. mdpi.com Vacuum Liquid Chromatography (VLC) on RP-18 silica (B1680970) gel, followed by re-chromatography, has also been used in the purification process of compounds, including Lucenin II (a related compound), from plant extracts. brieflands.com

Structural Elucidation and Analytical Characterization of Lucenin 1

Spectroscopic and Spectrometric Approaches in Lucenin 1 Structural Confirmation (e.g., NMR, LC-MS, HRESIMS)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary technique for confirming the chemical structure of this compound. NMR provides detailed information about the hydrogen and carbon atoms within the molecule, including their connectivity and chemical environment researchgate.netwiley.com. Analysis of the chemical shifts and coupling constants in the ¹H NMR spectrum can reveal the presence and positions of aromatic protons, hydroxyl groups, and sugar moieties researchgate.netarabjchem.org. For instance, specific signals from glycosyl units in the ¹H NMR spectrum, such as doublets with characteristic coupling constants, can indicate the positions of sugar substitutions, like those at C6 and C8 in this compound mdpi.com. Comparing observed NMR data with published data for this compound or related flavone (B191248) C-glycosides is crucial for structural confirmation mdpi.com.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another indispensable tool for the structural characterization of this compound researchgate.netmdpi.comrfi.ac.uk. LC-MS provides information about the molecular weight of the compound and its fragmentation pattern rfi.ac.ukdrawellanalytical.com. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) offers accurate mass measurements, allowing for the determination of the elemental composition of the molecule scielo.br. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide insights into the structure by revealing characteristic neutral losses corresponding to sugar units or parts of the flavonoid aglycone nih.govebi.ac.uk. For 6,8-C-glycosides like this compound, typical fragmentation patterns in positive mode can show losses corresponding to sugar moieties mdpi.com. The combination of LC separation and MS detection is powerful for analyzing complex plant extracts and identifying this compound within them rsc.orgresearchgate.net.

Chromatographic Methods for Purity Assessment and Quantitative Determination of this compound

Chromatographic methods are essential for isolating, assessing the purity, and quantifying this compound in plant extracts. High-Performance Liquid Chromatography (HPLC) is widely used for the purification and analysis of flavonoids, including C-glycosides researchgate.netmdpi.comkhanacademy.org. Preparative HPLC can be employed to isolate this compound from complex mixtures researchgate.netmdpi.com. Analytical HPLC is used to assess the purity of isolated this compound by separating it from other compounds in a sample researchgate.netmdpi.comroyed.in. Chromatographic purity is typically determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram royed.in. A purity level greater than 95% is generally considered acceptable for tested compounds researchgate.netmdpi.com.

Quantitative determination of this compound can also be achieved using HPLC, often coupled with a detector such as a photodiode array (PDA) or mass spectrometer (MS) drawellanalytical.comrsc.org. Quantitative analysis in chromatography involves comparing the peak area or height of the analyte to that of standards with known concentrations to create a calibration curve drawellanalytical.comksu.edu.sa. This calibration curve is then used to determine the concentration of this compound in a sample drawellanalytical.comksu.edu.sa. LC-MS is particularly well-suited for quantitative analysis, especially in complex matrices, due to its specificity and sensitivity drawellanalytical.commdpi.com.

Chromatographic techniques like Thin-Layer Chromatography (TLC) can also be used for preliminary separation and identification based on retention factors, although HPLC and LC-MS provide more detailed and accurate analysis khanacademy.orgkahaku.go.jp.

Here is a table summarizing typical analytical techniques used for this compound:

TechniqueApplicationInformation Provided
NMR (¹H, ¹³C)Structural confirmationAtom connectivity, chemical environment, sugar positions
LC-MSMolecular weight, fragmentation pattern, identificationConfirmation of compound identity, molecular formula
HRESIMSAccurate mass measurementElemental composition
HPLC (Preparative)Isolation and purificationObtaining pure compound
HPLC (Analytical)Purity assessment, quantitative determinationPercentage purity, concentration

Chemotaxonomic Implications of this compound Presence in Plant Genera

The presence and distribution of specific secondary metabolites like this compound in different plant species can have chemotaxonomic implications, aiding in the classification and understanding of relationships between plant genera and species mdpi.comtubitak.gov.tr. Flavone C-glycosides, including this compound, are found in various plant families.

This compound has been reported in several plant species, including Mentha spicata, Triticum aestivum, and Mentha longifolia nih.gov. It has also been identified in Ephedra antisyphilitica ipicyt.edu.mx, Scleranthus perennis mdpi.comresearchgate.net, Erucaria microcarpa medchemexpress.com, and Leptadenia hastata frontiersin.org. The occurrence of this compound, often alongside other flavone C-glycosides like Lucenin-2 (B191759), Vicenin-1, and Vicenin-2, can be a characteristic phytochemical marker for certain plant groups researchgate.netmdpi.comkahaku.go.jp.

Studies on the flavonoid profiles of plants using techniques like HPLC-MS can reveal patterns of C-glycosylated flavones that contribute to chemotaxonomic descriptions mdpi.comnih.gov. For example, the identification of specific C-glycosylated flavones in Scleranthus perennis has been noted as newly found compounds in this genus, suggesting their potential as chemotaxonomic indicators within the Caryophyllaceae family mdpi.com. Similarly, the presence of Lucenin-2 and Vicenin-2 has been used to characterize chemotypes within the genus Asplenium kahaku.go.jp.

The distribution of this compound and other related flavonoids across different plant genera can provide valuable data for chemotaxonomic studies, helping to clarify taxonomic relationships and evolutionary pathways based on their shared biochemical profiles mdpi.comtubitak.gov.tr.

Biosynthetic Pathways and Regulation of Lucenin 1 in Natural Systems

Elucidation of Enzymatic Steps in Lucenin 1 Biosynthesis via the Phenylpropanoid Pathway

The phenylpropanoid pathway begins with the deamination of phenylalanine, an aromatic amino acid derived from the shikimate pathway. frontiersin.orgresearchgate.net This initial committed step is catalyzed by phenylalanine ammonia-lyase (PAL), which converts phenylalanine to trans-cinnamic acid. researchgate.netfrontiersin.orgmdpi.com Subsequent enzymatic reactions, including hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) and activation by 4-coumarate: CoA ligase (4CL), lead to the formation of p-coumaroyl-CoA. frontiersin.orgfrontiersin.orgmdpi.com

p-Coumaroyl-CoA serves as a key precursor for the biosynthesis of various phenylpropanoid-derived compounds, including flavonoids. The flavonoid biosynthesis pathway branches from the general phenylpropanoid pathway with the action of chalcone (B49325) synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form chalcones. mdpi.comfrontiersin.org Chalcone isomerase (CHI) then isomerizes chalcones to flavanones. frontiersin.org

While the general steps leading to flavanones are well-established parts of flavonoid biosynthesis, the specific enzymatic steps involved in the di-C-glycosylation leading to this compound (a flavone (B191248) with two C-linked glycosyl residues) are less extensively detailed in the provided search results compared to the core phenylpropanoid and general flavonoid pathways. Flavone biosynthesis typically involves flavanone (B1672756) desaturases (FNS), which introduce a double bond into the C ring of flavanones to form flavones. mdpi.com this compound is a flavone, suggesting this step occurs in its pathway. The addition of sugar moieties to flavonoids can occur through O-glycosylation or C-glycosylation, catalyzed by glycosyltransferases. The formation of C-glycosides involves the attachment of a sugar directly to a carbon atom of the flavonoid aglycone. The specific glycosyltransferases and the precise sequence of glycosylation events leading to the two C-linked glucose units in this compound would require further specific research beyond the scope of the provided general phenylpropanoid and flavonoid biosynthesis information.

The phenylpropanoid pathway involves a series of enzymes, including PAL, C4H, 4CL, and others like (hydroxy)cinnamyl alcohol dehydrogenase (CAD), caffeic acid O-methyltransferase (COMT), and caffeoyl CoA O-methyltransferase (CCoAOMT), which are involved in the synthesis of various phenylpropanoids, including precursors for flavonoids and lignins. nih.gov These enzymes catalyze reactions such as deamination, hydroxylation, methylation, and reduction. nih.gov

A simplified representation of the initial steps of the phenylpropanoid pathway leading to flavonoid precursors is shown below:

EnzymeReaction CatalyzedSubstrateProduct
Phenylalanine ammonia-lyase (PAL)DeaminationPhenylalaninetrans-Cinnamic acid
Cinnamate 4-hydroxylase (C4H)Hydroxylationtrans-Cinnamic acidp-Coumaric acid
4-Coumarate: CoA ligase (4CL)Activation by CoA ligationp-Coumaric acidp-Coumaroyl-CoA
Chalcone Synthase (CHS)Condensation with malonyl-CoAp-Coumaroyl-CoAChalcones
Chalcone Isomerase (CHI)IsomerizationChalconesFlavanones
Flavone Synthase (FNS) (FNSI or FNSII)Introduction of C2-C3 double bond (leading to flavones)FlavanonesFlavones

Genetic and Epigenetic Regulation of Genes Involved in this compound Production in Plants

The biosynthesis of secondary metabolites, including flavonoids like this compound, is under complex genetic and epigenetic control in plants. Transcriptional regulation plays a significant role, with various transcription factors (TFs) modulating the expression of genes encoding biosynthetic enzymes. mdpi.commdpi.com MYB, bHLH (basic helix-loop-helix), and WD40 proteins are known to form complexes that regulate the biosynthesis of flavonoids, including proanthocyanidins (B150500) and anthocyanins, which share parts of the same pathway. mdpi.comnih.gov While the specific TFs regulating this compound biosynthesis are not explicitly mentioned, it is likely that similar regulatory mechanisms involving these TF families are involved in controlling the expression of genes in the phenylpropanoid and flavonoid pathways that lead to this compound.

Genes involved in the phenylpropanoid pathway, such as PAL, C4H, and 4CL, are often present in multiple copies and their expression can be influenced by various factors, including environmental stimuli and developmental cues. frontiersin.orgnih.gov For instance, the expression of lignin (B12514952) biosynthesis genes, which are also part of the phenylpropanoid pathway, has been shown to be responsive to salt stress. nih.gov

Epigenetic modifications, such as DNA methylation and histone modifications, also contribute to the regulation of gene expression in plants, impacting secondary metabolism. nih.govfrontiersin.orgmdpi.commdpi.comfrontiersin.org DNA methylation, the addition of a methyl group to cytosine bases, particularly in promoter regions, is often associated with transcriptional repression. nih.govfrontiersin.org Studies have shown that DNA methylation can influence the biosynthesis of secondary metabolites like lignin and paclitaxel. nih.govfrontiersin.org While direct evidence for the epigenetic regulation specifically of this compound biosynthesis is not provided, it is plausible that epigenetic mechanisms play a role in modulating the expression of genes in the phenylpropanoid and flavonoid pathways, thereby influencing this compound production. Environmental factors can induce epigenetic variations that affect the content of secondary metabolites. nih.gov

The interplay between genetic and epigenetic factors creates a complex regulatory network that fine-tunes the production of secondary metabolites in response to developmental programs and environmental conditions. mdpi.commdpi.com

Strategies for Enhancing this compound Yields through Metabolic Engineering

Metabolic engineering offers promising strategies to enhance the production of valuable plant secondary metabolites, including flavonoids, by manipulating their biosynthetic pathways. mdpi.comnih.govfrontiersin.org The general approaches involve identifying the factors involved in biosynthesis, enhancing the activity of key enzymes, or rerouting metabolic flux towards the desired compound. mdpi.com

Strategies for enhancing flavonoid production through metabolic engineering in plants have included the overexpression of genes encoding key enzymes in the pathway. mdpi.com For example, studies have reported enhanced production of anthocyanins by altering genes involved in flavonoid biosynthesis, such as DFR, F3'5'H, F3'H, and CHS. mdpi.com Agrobacterium-mediated transformation is a common technique used for introducing and overexpressing target genes in plants. mdpi.comnih.gov

Another approach involves engineering regulatory genes, such as transcription factors, that control the expression of multiple genes in the biosynthetic pathway. mdpi.comnih.gov Manipulating these master regulators can potentially lead to a coordinated increase in the activity of the entire pathway. mdpi.com

Metabolic engineering can also involve optimizing the supply of precursors by engineering upstream pathways, such as the shikimate and general phenylpropanoid pathways. nih.gov Additionally, strategies might focus on reducing the activity of competing pathways that divert metabolic intermediates away from this compound biosynthesis.

While the search results discuss metabolic engineering strategies for enhancing the production of flavonoids and other phenylpropanoids in general, specific detailed research findings or data tables directly demonstrating enhanced this compound yields through metabolic engineering were not prominently featured. However, the principles and techniques applied to other flavonoids and secondary metabolites are potentially applicable to this compound. The challenges in plant metabolic engineering include titer variability, aggregation susceptibility, and potential impacts on plant growth and development. mdpi.comd-nb.info

Chemical Synthesis and Structure Based Derivatization of Lucenin 1 and Analogues

Total Synthesis Approaches to the Lucenin 1 Scaffold

A complete total synthesis of this compound has not been extensively documented in a single, unified strategy. However, a plausible pathway can be constructed by amalgamating established methods for the synthesis of the luteolin (B72000) aglycone with known techniques for the di-C-glycosylation of flavonoid precursors.

The synthesis of the luteolin backbone is a well-established process. One common approach involves the Baker-Venkataraman rearrangement. This method typically begins with the acylation of a protected phloroacetophenone derivative with a protected 3,4-dihydroxybenzoyl chloride. The resulting ester then undergoes rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone (B191248) core. Final deprotection of the hydroxyl groups affords luteolin.

An alternative and efficient route to luteolin involves a Claisen-Schmidt condensation between a suitably protected 2',4',6'-trihydroxyacetophenone (B23981) and a protected 3,4-dihydroxybenzaldehyde (B13553) to form a chalcone (B49325) intermediate. researchgate.net This chalcone is then subjected to oxidative cyclization, often using iodine in dimethyl sulfoxide (B87167) (DMSO), to construct the central pyrone ring of the flavone. researchgate.net Subsequent removal of the protecting groups yields the luteolin scaffold. researchgate.net

The key and most challenging step in the total synthesis of this compound is the introduction of the two C-glucosyl moieties at the C-6 and C-8 positions of the luteolin A-ring. Direct C-glycosylation of the pre-formed luteolin scaffold is generally difficult due to the low nucleophilicity of the aromatic ring. Therefore, synthetic strategies typically focus on the C-glycosylation of a more reactive precursor, such as phloroacetophenone, prior to the construction of the flavone ring system.

One promising approach involves the Lewis acid-catalyzed C-glycosylation of phloroacetophenone. For instance, scandium(III) triflate has been shown to promote the di-C-glycosylation of phloroacetophenone with unprotected monosaccharides. This reaction, however, can lead to a mixture of mono- and di-glycosylated products, necessitating careful chromatographic separation.

A more stepwise and controlled method involves the initial mono-C-glycosylation of phloroacetophenone, followed by a second glycosylation event. After the introduction of the two C-glucosyl units, the resulting di-C-glycosylated phloroacetophenone can be carried forward to construct the flavone ring through condensation with a protected 3,4-dihydroxybenzaldehyde and subsequent cyclization, as previously described for the synthesis of luteolin.

Reaction Step Reagents and Conditions Typical Yield
Synthesis of Luteolin aglycone1. Acylation of 1,3,5-trimethoxybenzene. 2. Condensation with 3,4-dimethoxybenzaldehyde. 3. Cyclization and demethylation.Moderate to Good
Di-C-glycosylation of PhloroacetophenoneSc(OTf)₃, unprotected glucose, EtOH/H₂O, reflux.Variable, mixture of products
Stepwise Di-C-glycosylation1. Mono-C-glycosylation. 2. Protection. 3. Second C-glycosylation. 4. Deprotection.Overall Moderate
Flavone Ring FormationDi-C-glycosylated acetophenone, protected 3,4-dihydroxybenzaldehyde, base; then oxidative cyclization.Moderate

Semi-synthetic Modification Strategies for this compound

Direct semi-synthetic modification of this compound is not widely reported in the literature, primarily due to the limited availability of the natural product in large quantities. However, based on the chemistry of flavonoids and glycosides, several modification strategies can be envisaged. The numerous hydroxyl groups on both the luteolin backbone and the glucose moieties offer potential sites for derivatization.

Selective protection and deprotection strategies would be crucial for achieving site-specific modifications. For instance, the phenolic hydroxyl groups of the luteolin core could be selectively acylated or alkylated to modulate the compound's lipophilicity and potential membrane permeability. Such modifications could influence the pharmacokinetic profile of this compound.

Furthermore, the hydroxyl groups of the sugar residues could be targeted for modification. Esterification or etherification of these groups could impact the compound's solubility and interactions with biological targets. The development of enzymatic or chemo-enzymatic methods could provide a high degree of regioselectivity for these transformations.

Design and Synthesis of Novel this compound Analogues for Enhanced Bioactivity and Selectivity

The design and synthesis of novel this compound analogues represent a promising avenue for improving its biological activity and selectivity. Structure-activity relationship (SAR) studies, although limited for this compound itself, can be guided by the extensive research on other flavonoids.

One approach to analogue design involves modification of the luteolin aglycone. Alterations to the substitution pattern of the B-ring, for example, by introducing different hydroxyl, methoxy, or halogen substituents, could significantly impact the compound's electronic properties and its ability to interact with specific protein targets.

Another strategy focuses on modifying the carbohydrate moieties. The synthesis of analogues with different sugars, such as rhamnose or arabinose, in place of glucose could alter the compound's bioavailability and biological activity. Additionally, the synthesis of analogues with O-glycosylation on the existing C-glucosyl units could further enhance water solubility and potentially modulate the biological profile. The synthesis of these analogues would likely follow similar pathways as the total synthesis of this compound, employing the appropriately modified building blocks.

The development of computational models to predict the binding of this compound analogues to specific biological targets could aid in the rational design of new derivatives with enhanced potency and selectivity. These in silico approaches can help prioritize synthetic targets and streamline the drug discovery process.

Stereochemical Considerations and Control in this compound Synthesis

A critical challenge in the total synthesis of this compound is the control of stereochemistry at the two anomeric centers of the C-glucosyl moieties. The carbon-carbon bond of the C-glycoside is typically more stable than the C-O bond of an O-glycoside, but its formation in a stereocontrolled manner is significantly more difficult.

During C-glycosylation reactions, the formation of both α and β anomers is possible, leading to a mixture of diastereomers. The desired stereochemistry for naturally occurring this compound is β for both glucose units. Achieving this stereoselectivity requires careful selection of the glycosyl donor, the promoter, and the reaction conditions.

One strategy to control the stereochemistry is through the use of a participating group at the C-2 position of the glycosyl donor. For example, a 2-O-acyl group can participate in the reaction to form an intermediate that shields one face of the molecule, leading to the preferential formation of the 1,2-trans-glycoside, which in the case of glucose corresponds to the β-anomer.

Another approach involves the use of stereoselective catalysts or chiral auxiliaries to direct the approach of the nucleophile to the anomeric center. While this has been extensively studied for O-glycosylation, its application to C-glycosylation of flavonoids is an area of ongoing research.

The O→C glycosyl rearrangement has also been explored for the synthesis of C-glycosylflavones. This method involves the initial formation of an O-glycoside, which then rearranges to the more thermodynamically stable C-glycoside under specific conditions. The stereochemistry of the resulting C-glycoside is often influenced by the stereochemistry of the starting O-glycoside and the reaction mechanism. Achieving high stereoselectivity for a di-C-glycosylated product like this compound via this method would require precise control over the rearrangement of two separate glycosyl groups.

The characterization and separation of the resulting stereoisomers are also non-trivial tasks, often requiring sophisticated chromatographic and spectroscopic techniques. The development of more efficient and highly stereoselective methods for di-C-glycosylation is essential for making this compound and its analogues more accessible for biological and medicinal studies.

Molecular Mechanisms of Action and Cellular Targets of Lucenin 1

Modulation of Key Cellular Signaling Pathways by Lucenin 1 (e.g., NF-κB, COX-2, iNOS)

Cellular signaling pathways play a critical role in mediating various physiological and pathological processes, including inflammation and immune responses. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of genes involved in inflammation and immunity. Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) are key enzymes that produce pro-inflammatory mediators, prostaglandins (B1171923) and nitric oxide, respectively.

While studies have investigated the effects of related flavone (B191248) di-C-glycosides on these pathways, direct detailed evidence specifically for this compound's modulation of NF-κB, COX-2, and iNOS is limited in the currently available literature. Some research indicates that certain flavonoids, including flavone di-C-glycosides like lucenin-2 (B191759), can inhibit the expression of iNOS and COX-2 in activated cells, suggesting a potential anti-inflammatory mechanism biomolther.orgnih.govmedchemexpress.com. These effects are often linked to the modulation of upstream signaling pathways, including NF-κB nih.govchemfaces.com. One study mentioned this compound in a list of compounds where some showed in silico binding affinity towards NF-κB researchgate.net. However, specific experimental data demonstrating this compound's direct impact on NF-κB translocation, DNA binding, or the expression levels of COX-2 and iNOS is not extensively reported in dedicated studies focusing solely on this compound.

Enzyme Inhibition and Activation Profiles of this compound (e.g., Thromboxane (B8750289), Leukotriene Synthase)

Enzymes involved in the synthesis of lipid mediators such as thromboxanes and leukotrienes are important targets for modulating inflammatory and thrombotic responses. Thromboxane A2, produced by thromboxane synthase, is a potent platelet aggregator and vasoconstrictor wikipedia.orgnih.gov. Leukotrienes, synthesized via the lipoxygenase pathway including leukotriene synthase, are involved in inflammatory and allergic reactions nih.govnih.govthermofisher.com.

Specific research detailing the direct inhibitory or activating effects of this compound on enzymes like thromboxane synthase or leukotriene synthase is scarce. While flavonoids in general have been explored for their potential to modulate enzymes in the arachidonic acid pathway, studies specifically isolating and testing this compound against these targets are not prominently featured in the search results. One study mentioned this compound in the context of inhibiting a TG synthesis-related gene and also noted the inhibition of thromboxane by a related extract, but a direct link between this compound and thromboxane or leukotriene synthase inhibition was not explicitly established koreascience.kr. General mechanisms of thromboxane and leukotriene synthesis and inhibition by other compounds have been reported nih.govnih.govnih.govguidetopharmacology.orgresearchgate.netnih.govjax.org.

Receptor Binding and Ligand-Receptor Interaction Studies of this compound (e.g., PPAR-gamma)

Ligand-receptor interactions are fundamental to cellular signaling and the mechanism of action of many bioactive compounds. Peroxisome proliferator-activated receptor gamma (PPAR-gamma) is a nuclear receptor that plays a significant role in adipogenesis, glucose homeostasis, and inflammation researchgate.netthermofisher.comresearchgate.netresearchgate.net.

Direct experimental studies specifically investigating the binding of this compound to receptors like PPAR-gamma are not widely documented. One study included this compound in a group of compounds where some exhibited in silico binding affinity towards PPARγ researchgate.net. However, detailed ligand-receptor interaction studies, such as binding assays or structural analysis of this compound in complex with PPAR-gamma, were not found in the targeted searches for this compound. Research on other flavonoids, such as luteolin (B72000), has shown interaction with PPAR-gamma, influencing its activity unime.it. The extent and nature of any potential interaction between this compound and PPAR-gamma or other cellular receptors require further dedicated investigation.

Influence of this compound on Gene Expression and Protein Regulation

The biological effects of compounds are often mediated through their influence on gene expression and subsequent protein synthesis and regulation. This involves complex mechanisms controlling the transcription of DNA into RNA and the translation of RNA into proteins, as well as post-translational modifications nih.govscispace.comebi.ac.uk.

Role of this compound in Redox Homeostasis and Antioxidant Enzyme Systems

Redox homeostasis, the balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is crucial for cellular health. Oxidative stress, resulting from an imbalance, can contribute to various diseases. Antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) play a key role in mitigating oxidative damage ebi.ac.uksemanticscholar.orgmdpi.comnih.govcore.ac.uk.

This compound has been mentioned in the context of antioxidant activity. One study compared the antioxidant activity of lucenin-1 and lucenin-2, indicating that lucenin-1 demonstrated significantly higher antioxidant activity in certain assays mdpi.com. Flavonoids, in general, are known for their antioxidant properties, acting through various mechanisms including direct free radical scavenging, chelation of metal ions, and modulation of antioxidant enzyme activity nih.govresearchgate.net. While the antioxidant potential of this compound is suggested, specific detailed studies on its direct interaction with or modulation of specific antioxidant enzyme systems are not extensively reported. Research on other related compounds highlights the general capacity of flavonoids to enhance antioxidant enzyme activity semanticscholar.orgnih.govmdpi.com.

Biological Activities and Pre Clinical Pharmacological Investigations of Lucenin 1

Antioxidant Activity of Lucenin 1: In Vitro and In Vivo Mechanistic Studies

Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and maintaining redox balance in the body. researchgate.nettodaysdietitian.com An imbalance leading to excessive ROS can result in oxidative stress, contributing to cellular dysfunction and various diseases, including cancer and inflammatory conditions. researchgate.netnih.gov Flavonoids, including flavone (B191248) C-glycosides like this compound, are recognized for their antioxidant potential. mdpi.comresearchgate.net

Radical Scavenging and Metal Chelating Properties

The antioxidant activity of flavonoids is often attributed to their ability to directly scavenge free radicals and chelate metal ions. plos.org Free radicals, such as DPPH, hydroxyl radicals, and superoxide (B77818) radicals, are highly reactive species that can cause cellular damage. researchgate.netresearchgate.net Metal ions, particularly transition metals like iron, can catalyze reactions that generate reactive oxygen species through processes like the Fenton reaction, contributing to oxidative stress. mdpi.complos.org Chelating agents bind to these metal ions, forming stable complexes and preventing them from participating in these harmful reactions. mdpi.complos.org

Studies evaluating the radical scavenging activity of flavone C-glycosides, including this compound, often utilize assays such as DPPH, ABTS, and hydroxyl radical scavenging assays. mdpi.comresearchgate.netresearchgate.netmdpi.com The ability to chelate metal ions, particularly ferrous ions (Fe²⁺), is assessed using methods like the iron chelation assay. mdpi.comresearchgate.netresearchgate.net Research on flavone C-glycosides has indicated that the presence of ortho-dihydroxyl groups on the B-ring of the flavonoid structure, as found in luteolin (B72000) derivatives, plays a significant role in their antioxidant behavior, including radical scavenging and metal chelating properties. mdpi.com

In a comparative study of flavone C-glycosides from Linum usitatissimum, this compound demonstrated notable ABTS radical scavenging activity with an EC50 value of 31.7 ± 3.5 µM, comparable to the positive control Trolox (EC50 of 30.7 ± 1.1 µM). mdpi.com Luteolin and its derivatives generally exhibited higher antioxidant activity compared to apigenin (B1666066) derivatives, which is linked to the two hydroxyl groups at the C-3' and C-4' positions on the B-ring of luteolin. mdpi.com

Influence on Endogenous Antioxidant Systems

Beyond direct radical scavenging and metal chelation, some phytochemicals can influence the body's endogenous antioxidant defense systems. todaysdietitian.comnih.gov These systems include enzymatic antioxidants like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants such as glutathione (GSH). nih.govmdpi.com These endogenous antioxidants work in concert to maintain redox homeostasis. todaysdietitian.com

Oxidative stress can impair the function of these endogenous systems. nih.gov Some studies suggest that certain natural compounds, including polyphenols, may positively influence endogenous antioxidant systems through various mechanisms, such as regulating the expression and transcription of antioxidant-related genes and modulating the activity of antioxidant enzymes and non-enzymatic antioxidants. nih.gov While general polyphenols have been shown to influence endogenous antioxidant systems, specific mechanistic studies detailing this compound's direct influence on these systems were not prominently found in the provided search results. However, research on other natural compounds with antioxidant properties, like those found in Polygonum viviparum, has investigated their ability to increase the activity of antioxidant enzymes and the content of non-enzymatic antioxidants in animal models of oxidative stress. mdpi.com

Anti-inflammatory Properties of this compound in Cell-Based and Animal Models

Inflammation is a complex biological response involving various cells and chemical mediators, crucial for defense against pathogens and tissue repair. nih.govnih.govfrontiersin.org However, chronic inflammation can contribute to the development of numerous diseases. nih.govfrontiersin.org Flavonoids are known for their anti-inflammatory properties, acting through various mechanisms. nih.govmdpi.com

Inhibition of Inflammatory Mediators (e.g., NO, Prostaglandins (B1171923), Cytokines)

Inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines, play key roles in the inflammatory response. nih.govmdpi.comihs-headache.org Excessive production of these mediators can lead to amplified inflammation. mdpi.comihs-headache.org Flavonoids have been shown to inhibit the production and expression of these mediators. nih.govmdpi.com

Nitric oxide is produced by enzymes like inducible nitric oxide synthase (iNOS) and contributes to vasodilation and other inflammatory processes. mdpi.comebi.ac.uk Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are involved in pain, fever, and inflammation. nih.govmdpi.comihs-headache.org Cytokines, such as TNF-α, IL-1β, and IL-6, are signaling proteins that regulate the inflammatory response. nih.govmdpi.commdpi.commdpi.com

Research on other flavonoids, like luteolin and vicenin-2 (a related flavone C-glycoside), has demonstrated their ability to inhibit the production of NO, prostaglandins (by inhibiting COX-2 expression), and pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based models. nih.govebi.ac.ukresearchgate.net While direct studies on this compound's specific effects on these mediators were not extensively detailed in the provided results, the known anti-inflammatory properties of related flavonoids suggest a potential for similar activities. A study on Urtica circularis extract, containing vicenin-2, showed modification of LPS-induced total nitrite (B80452) and TNF-α production in murine macrophages. researchgate.net

Modulation of Macrophage Activation and Immune Cell Responses

Macrophages are crucial immune cells that play a dual role in initiating immune responses and maintaining homeostasis. mdpi.comhealthdisgroup.us They can be polarized into different phenotypes, primarily M1 (pro-inflammatory) and M2 (anti-inflammatory), depending on the stimulus. mdpi.comhealthdisgroup.usfrontiersin.org M1 macrophages produce pro-inflammatory cytokines and mediators, contributing to the initial inflammatory response and pathogen clearance. mdpi.comhealthdisgroup.usfrontiersin.org Modulation of macrophage activation and polarization is a potential therapeutic strategy for inflammatory diseases. healthdisgroup.usfrontiersin.org

Flavonoids have been shown to influence macrophage activation and immune cell responses. mdpi.comresearchgate.net For instance, vicenin-2 has been reported to shift macrophage-like cells towards an M2 phenotype and blunt pro-inflammatory cytokine secretion from LPS-exposed cells. researchgate.net Macrophages are also professional antigen-presenting cells, influencing adaptive immune responses through interactions with T cells. mdpi.com While the provided search results highlight the general role of macrophages in inflammation and immune responses and the influence of some flavonoids on these processes, specific details on how this compound modulates macrophage activation or other immune cell responses were not extensively available.

Anti-cancer and Cytotoxic Activities of this compound in Cancer Cell Lines and Xenograft Models

Cancer is characterized by uncontrolled cell growth and proliferation. researchgate.net Natural compounds, including flavonoids, have been investigated for their potential anti-cancer and cytotoxic activities. nih.govmdpi.comresearchgate.net Cytotoxicity refers to the ability of a compound to induce cell death. e-nps.or.kr

Studies evaluating the anti-cancer potential of compounds often involve testing their cytotoxic effects on various cancer cell lines in vitro and assessing their ability to inhibit tumor growth in in vivo xenograft models. mdpi.come-nps.or.krnih.gov In vitro assays like the MTT assay are commonly used to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cells. mdpi.come-nps.or.krresearchgate.net Xenograft models involve implanting human cancer cells into immunocompromised animals, allowing researchers to study the effects of potential therapies on tumor growth in vivo. mdpi.comnih.gov

While the provided search results mention Lucenin as one of the compounds identified in a root extract with anti-proliferative effects against A549 human lung cell lines in vitro researchgate.net, specific detailed studies focusing solely on this compound's anti-cancer and cytotoxic activities in various cancer cell lines or xenograft models were not extensively found. A study on banana blossom fractions, which contained Lucenin-2 (B191759), noted that Lucenin-2 was weakly or not cytotoxic against five cancer cell lines. mdpi.com However, this refers to Lucenin-2, a related but distinct compound from this compound. Research on other flavonoids has demonstrated cytotoxic activity against various cancer cell lines, often with low toxicity to normal cells. mdpi.comresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

Studies on various cancer cell lines have indicated that this compound, or structurally related flavonoids like luteolin, can induce apoptosis and cell cycle arrest. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Cell cycle arrest prevents uncontrolled cell proliferation by halting the cell cycle at specific checkpoints (e.g., G0/G1, G2/M, or sub-G1) to allow for DNA repair or trigger apoptosis evitachem.commdpi.comwaocp.orgarchivesofmedicalscience.com.

For instance, luteolin, a closely related flavonoid, has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines, including human non-small lung cancer cells and human melanoma cells (A375) medchemexpress.euwaocp.org. In human melanoma cells, luteolin treatment for 24 hours led to an accumulation of cells in the G0/G1 phase, while in human immortalized keratinocytes (HaCaT), it caused G2/M phase arrest waocp.org. These effects were observed in a dose and time-dependent manner and were associated with disturbed cellular integrity waocp.org. While direct studies specifically on this compound's impact on apoptosis and cell cycle arrest are less widely reported in the provided search results compared to related flavonoids, the known mechanisms of action of flavonoids in cancer suggest a similar potential for this compound. Flavonoids can influence cell survival pathways, such as phosphatidylinositol 3'-kinase (PI3K)/Akt and nuclear factor kappa B (NF-κB), and stimulate apoptotic pathways, including those involving the tumor suppressor p53 ebi.ac.uk.

Inhibition of Cell Proliferation and Metastasis

In addition to inducing apoptosis and cell cycle arrest, flavonoids, including those structurally similar to this compound, have demonstrated the ability to inhibit cell proliferation and metastasis. Metastasis, the spread of cancer cells to distant sites, is a major contributor to cancer morbidity and mortality.

Research on luteolin has shown its capacity to inhibit cell migration and viability in human triple-negative breast cancer cells (MDA-MB-435 and MDA-MB-231 LM2) in in vitro assays ebi.ac.uk. In an in vivo mouse metastasis model, luteolin suppressed the metastasis of these cells to the lungs ebi.ac.uk. This anti-metastatic property may be partly attributed to the inhibition of vascular endothelial growth factor (VEGF) secretion and the blocking of KDR-mediated activity, thereby inhibiting tumor cell migration ebi.ac.uk. Other flavonoids have also been shown to inhibit cancer cell proliferation and migration by modulating various pathways, including those involving matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix during invasion and metastasis nih.gov. While specific data on this compound's direct impact on these processes is not detailed in the provided results, its classification as a flavonoid with reported "anticancer properties" suggests potential in this area medchemexpress.eu.

Anti-diabetic Potential of this compound: In Silico and In Vitro Studies

This compound has shown potential as an antidiabetic agent, with investigations conducted using both in silico (computational) and in vitro (laboratory) approaches. Diabetes mellitus, particularly type 2 diabetes, is characterized by hyperglycemia, often linked to impaired insulin (B600854) action and secretion mdpi.com. Strategies for managing type 2 diabetes include inhibiting enzymes involved in glucose metabolism and modulating receptors that regulate insulin sensitivity and glucose homeostasis mdpi.comrjsocmed.com.

Pancreatic Alpha-Amylase and Dipeptidyl Peptidase IV Inhibition

Enzymes like pancreatic alpha-amylase and dipeptidyl peptidase IV (DPP-IV) are key targets for antidiabetic therapies. Alpha-amylase breaks down complex carbohydrates in the digestive tract, influencing postprandial blood glucose levels mdpi.com. DPP-IV degrades incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a role in stimulating insulin secretion mdpi.comrjsocmed.com. Inhibition of these enzymes can help control blood glucose.

In silico docking studies have hypothesized that flavonoids, including lucenin, rutin, orientin, rhynchosin, and isooreintin found in Rhynchosia beddomei, may be responsible for the plant's antidiabetic characteristics through their interaction with target proteins journaljpri.com. While the search results mention the inhibition of alpha-amylase and DPP-IV by other compounds and plant extracts plos.orgnih.govplos.org, specific in vitro data detailing this compound's inhibitory activity against these enzymes is not explicitly provided. However, the inclusion of lucenin in in silico studies exploring antidiabetic potential suggests it is being investigated for these mechanisms journaljpri.com.

Glucagon (B607659) Receptor and PPAR-Gamma Modulation

Modulating receptors like the glucagon receptor and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma) are other avenues for diabetes management. The glucagon receptor is involved in regulating hepatic glucose production. PPAR-gamma is a nuclear receptor that plays a significant role in glucose and lipid metabolism, adipogenesis, and insulin sensitivity novusbio.commdpi.com. PPAR-gamma agonists are used as antidiabetic drugs to improve insulin sensitivity novusbio.commdpi.com.

While the provided search results mention PPAR-gamma modulation in the context of antidiabetic strategies and the effects of PPAR-gamma agonists novusbio.commdpi.comembopress.org, and one result mentions Lucenin-2 in relation to PPAR Gamma scispace.com, there is no direct information detailing this compound's specific effects on the glucagon receptor or its modulation of PPAR-gamma. Further research would be needed to clarify this compound's activity on these targets.

Antimicrobial Properties of this compound (e.g., Antibacterial, Antiviral)

Flavonoids are known to possess a range of antimicrobial properties, including antibacterial and antiviral activities nih.govchinaxiv.orgdaneshyari.com. These properties make them potential candidates for combating various infections.

Studies have shown that certain pure flavonoids, including lucenin-2 (a related compound), exhibit antibacterial effects against Gram-negative bacterial strains such as Enterobacter cloaceae, E. aerogenes, and Pseudomonas aeruginosa researchgate.net. The minimal bacteriostatic concentration (MIC) values for these flavonoids ranged from 4 to 2048 micrograms/ml researchgate.net. The antibacterial activity of flavonoids may involve mechanisms such as the inhibition of DNA gyrase or disruption of cytoplasmic membrane function nih.gov.

Regarding antiviral properties, methanolic extracts of Lotus glaber, which contain lucenin 2, have shown potential antiviral activity against the coxsackie B virus bvsalud.org. Another Lotus species extract showed activity against hepatitis A virus bvsalud.org. While these findings relate to a plant extract containing a related compound, they suggest that this compound might also possess antiviral capabilities. Flavonoids in general have been the subject of anti-infective research, and many have been identified with antifungal, antiviral, and antibacterial activity nih.gov.

Neuroprotective Effects of this compound in Experimental Models

Neurodegenerative diseases are a growing health concern, and research is exploring the potential of natural compounds with neuroprotective effects mdpi.com. Flavonoids have emerged as promising candidates due to their antioxidant, anti-inflammatory, and other beneficial properties in the nervous system mdpi.com.

While the provided search results discuss the neuroprotective effects of other flavonoids like luteolin, hesperidin, hesperetin, and phloretin (B1677691) in various experimental models, including models of vascular dementia, Alzheimer's disease, and Parkinson's disease mdpi.comfrontiersin.orgnih.govresearchgate.net, there is no specific information detailing the neuroprotective effects of this compound itself in experimental models. The neuroprotective mechanisms of other flavonoids include scavenging free radicals, reducing oxidative stress, inhibiting neuroinflammation by modulating pathways like NF-κB, and protecting against excitotoxicity and amyloid-beta induced damage mdpi.comfrontiersin.orgresearchgate.net. Given that this compound is a flavonoid, it is plausible that it may share some of these neuroprotective properties, but specific research on this compound is needed to confirm this.

Other Reported Biological Activities of this compound in Pre-clinical Settings (e.g., Antihepatotoxic, Anticonvulsant, Anti-collagenase)

Pre-clinical investigations have explored various biological activities of this compound beyond commonly studied effects. These include assessments of its potential antihepatotoxic, anticonvulsant, and anti-collagenase properties.

In the context of antihepatotoxic activity, this compound has been identified as a component of plant extracts that demonstrate protective effects on the liver in pre-clinical models. For instance, a study on Gleditsia triacanthos leaves, which contain this compound, reported hepatoprotective activity in investigated samples, with the exception of one specific fraction. researchgate.net Another study on Tragopogon graminifolius aqueous extract, also containing this compound among other flavonoids, indicated hepatoprotective abilities against CCl4-induced liver damage in mice. rjpharmacognosy.ir While these studies suggest a potential role for this compound in liver protection, they often involve complex plant extracts, and the specific contribution of this compound needs further detailed investigation.

Regarding anticonvulsant activity, this compound has been found in extracts of Passiflora caerulea leaves, a plant known for its anticonvulsant, anxiolytic, and sedative properties. researchgate.netchemfaces.combrieflands.com One study investigating the chemical composition and biological activity of Passiflora caerulea leaf extract identified Lucenin II (a related compound) among the compounds isolated from anticonvulsant sub-fractions. chemfaces.combrieflands.com This suggests that this compound, being a similar flavonoid, might contribute to the observed anticonvulsant effects of the extract in pre-clinical models, although direct studies specifically on this compound's anticonvulsant activity were not explicitly detailed in the provided results. Preclinical models for assessing anticonvulsant activity commonly include tests like maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures in rodents. biorxiv.orgnih.govglobalresearchonline.net

This compound has also been evaluated for its anti-collagenase activity in pre-clinical settings. Collagenase is an enzyme that breaks down collagen, a key component of the skin, and its inhibition is relevant to anti-aging and wound healing research. scielo.brdovepress.comnih.gov A study investigating flavonoids in Scleranthus perennis and Scleranthus annuus found that this compound (identified as compound 7) displayed moderate inhibitory activity against collagenase. mdpi.comnih.gov The study reported IC50 values for several isolated compounds, including this compound, indicating the concentration at which the compound inhibits 50% of the enzyme activity. For compounds 6-9, which included this compound, the IC50 values ranged from 39.59 to 73.86 µM. mdpi.comnih.gov

Table 1: Anti-collagenase Activity of Selected Compounds from Scleranthus Species

Compound NameIC50 (µM)
This compound (Compound 7)39.59–73.86 (within this range for compounds 6-9) mdpi.comnih.gov
Other Compounds (6, 8, 9)39.59–73.86 (within this range) mdpi.comnih.gov

These pre-clinical findings indicate that this compound possesses a range of biological activities, including potential antihepatotoxic, anticonvulsant, and anti-collagenase effects. Further dedicated studies focusing specifically on this compound are needed to fully elucidate its mechanisms of action and therapeutic potential in these areas.

Structure Activity Relationship Sar Studies of Lucenin 1 and Its Derivatives

Impact of Glycosylation Patterns on Lucenin 1 Bioactivity

Glycosylation, the attachment of sugar units to the flavonoid structure, significantly influences the biological activity, solubility, distribution, and metabolism of flavonoids researchgate.netludger.comfrontiersin.org. This compound is a C-glycosylflavone, meaning its sugar moieties are linked via a carbon-carbon bond to the flavonoid A-ring, typically at positions C-6 and/or C-8 nih.govnih.govsmolecule.com. This C-glycosidic linkage is generally more stable against enzymatic hydrolysis compared to the O-glycosidic linkage found in many other flavonoids frontiersin.org.

Research comparing the antioxidant activity of flavone (B191248) C-glycosides, including this compound and Lucenin 2, with their aglycones, such as luteolin (B72000) and apigenin (B1666066), provides insights into the impact of glycosylation. Studies have shown that the presence of saccharide groups can sometimes diminish the antioxidant activity compared to the corresponding aglycones mdpi.com. For instance, the substitution of glycosyl moieties at the C-6 and/or C-8 positions on the A ring of luteolin has been observed to decrease the antioxidant activity of these C-glycosylated flavones in certain assays mdpi.com.

Data on the ferric-reducing antioxidant power (FRAP) of this compound and other related compounds illustrates the influence of glycosylation and aglycone structure:

CompoundAglyconeGlycosylation PatternFRAP Value (μM Trolox/μM)Citation
LuteolinLuteolinNone2.4 ± 0.05 mdpi.com
IsoorientinLuteolin6-C-glucoside1.6 ± 0.02 mdpi.com
OrientinLuteolin8-C-glucoside1.31 ± 0.03 mdpi.com
Lucenin-1Luteolin6,8-di-C-glycoside1.3 ± 0.02 mdpi.com
Lucenin-2 (B191759)Luteolin6,8-di-C-glucoside1 ± 0.02 mdpi.com
ApigeninApigeninNoneLower than Luteolin mdpi.com
VitexinApigenin8-C-glucosideLower than Apigenin mdpi.com
IsovitexinApigenin6-C-glucosideLower than Apigenin mdpi.com

Note: The specific glycosides at the 6 and 8 positions for Lucenin-1 can vary, impacting its precise structure and potentially its activity compared to Lucenin-2 which is a diglucoside. umn.edunih.gov

This table suggests that while luteolin itself exhibits high antioxidant activity, the addition of sugar moieties via C-glycosylation at the 6 and 8 positions can lead to a reduction in this activity, although the compounds still retain significant antioxidant capacity mdpi.com.

Role of Flavonoid Ring Substitutions (A, B, C-rings) on Pharmacological Effects

The pharmacological effects of flavonoids, including this compound, are heavily influenced by the type and position of substituent groups on their A, B, and C rings phcog.comnih.gov.

B-ring Substitution: The substitution pattern on the B-ring is a critical determinant of flavonoid bioactivity, particularly for antioxidant properties mdpi.comnih.govmdpi.comresearchgate.net. The presence of ortho-dihydroxyl groups (a catechol moiety) on the B-ring, as found at positions C-3' and C-4' in luteolin (the aglycone of this compound), is strongly correlated with higher antioxidant activity mdpi.commdpi.comresearchgate.netresearchgate.net. This is because the catechol structure can readily donate hydrogen atoms or electrons to neutralize free radicals nih.govmdpi.comresearchgate.net. Comparisons between luteolin derivatives (like this compound and its isomers) and apigenin derivatives (which lack the hydroxyl group at C-3' on the B-ring) consistently show that luteolin-based flavonoids exhibit higher antioxidant activity mdpi.comresearchgate.net.

C-ring Features: The presence of a C2=C3 double bond in conjugation with a C4-carbonyl group in the C-ring is another structural feature that enhances the antioxidant properties of flavonoids mdpi.comresearchgate.net. This conjugated system contributes to the stability of the resulting radical after hydrogen or electron donation researchgate.net.

The interplay between these substitutions dictates the specific biological activities of this compound and its derivatives.

Conformation-Activity Relationships in this compound Analogues

The three-dimensional structure, or conformation, of a molecule plays a significant role in its ability to interact with biological targets, such as enzymes or receptors pharmrep.orgtandfonline.com. For flavonoids like this compound, the flexibility of the molecule, particularly around the C2-C bond linking the B-ring to the C-ring and the orientation of the sugar moieties, can influence their binding affinity and efficacy.

While detailed studies specifically focusing on the conformation-activity relationships of this compound were not extensively found in the provided search results, the principle is relevant to understanding its biological actions. Molecular docking studies, discussed in the following section, implicitly consider the conformational flexibility of ligands to predict their binding poses and interactions with target proteins pharmrep.orgtandfonline.com. The preferred conformation adopted by this compound or its analogues when interacting with a biological target will determine the specific amino acid residues involved in binding and the strength of these interactions.

Studies on related flavonoid analogues, such as the molecular docking of Lucenin-II to phosphodiesterase-5 (PDE5), highlight the importance of specific binding orientations and interactions (e.g., hydrogen bonds, pi-pi stacking) which are dependent on the molecule's conformation within the binding site tandfonline.com. Although direct experimental data correlating specific conformations of this compound to quantified biological activity is limited in the provided sources, the conformational space accessible to the molecule is an inherent factor in its SAR.

Computational Chemistry Approaches to this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools for analyzing and predicting the biological activities of compounds like this compound based on their structural properties samipubco.comeuropeanreview.org.

QSAR: QSAR studies aim to build mathematical models that correlate structural descriptors of a set of compounds with their measured biological activities samipubco.commdpi.com. By analyzing the structural features of this compound and its derivatives and correlating them with their observed effects (e.g., antioxidant potency), QSAR models can help identify the key structural parameters that drive activity samipubco.com. These models can then be used to predict the activity of new, untested this compound analogues and guide the design of compounds with improved properties samipubco.com. QSAR analysis has been applied to various flavonoid derivatives to understand their activity against different biological targets science.gov.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand), such as this compound, to a larger molecule (receptor), such as a protein pharmrep.orgeuropeanreview.org. This method explores the potential ways the ligand can fit into the receptor's binding site and estimates the binding affinity based on scoring functions pharmrep.orgeuropeanreview.org. Molecular docking can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and its biological targets, helping to explain the molecular basis of its activity pharmrep.orgtandfonline.com. While detailed molecular docking studies specifically on this compound were not prominently featured in the provided results, studies on related flavone C-glycosides, such as the docking of Lucenin-II to PDE5, demonstrate the applicability of this technique to understanding the interactions of these compounds with target proteins tandfonline.comnih.gov. These studies can reveal crucial amino acid residues involved in binding and the types of interactions that stabilize the complex, contributing to the understanding of SAR at a molecular level tandfonline.com.

These computational methods complement experimental SAR studies by providing theoretical insights into the relationship between structure and activity, facilitating the identification of important structural features and potential binding mechanisms.

Advanced Analytical Methodologies for Lucenin 1 Research

Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful combination for the comprehensive profiling and identification of compounds like Lucenin 1 in complex mixtures. americanpharmaceuticalreview.commdpi.com UHPLC offers enhanced separation efficiency and speed compared to traditional HPLC due to the use of smaller particle sizes in the stationary phase. americanpharmaceuticalreview.com This results in sharper peaks and improved resolution, which is particularly beneficial when analyzing samples containing numerous components, such as plant extracts where this compound is found. mdpi.comugr.es

HRMS provides accurate mass measurements, enabling the determination of the elemental composition of analytes and facilitating their identification. americanpharmaceuticalreview.commdpi.com The high resolving power of HRMS allows for the differentiation of compounds with very similar masses, including isomers. nih.gov The coupling of UHPLC and HRMS allows for the separation of individual components in a sample, followed by their sensitive detection and structural characterization based on their accurate mass and fragmentation patterns obtained through tandem MS (MS/MS) if performed. americanpharmaceuticalreview.commdpi.compensoft.net

This hyphenated technique is widely applied in metabolomics and natural product discovery for the rapid identification and characterization of known and unknown compounds. nih.govmontana.edu For comprehensive profiling, UHPLC-HRMS can generate detailed profiles of phenolic compounds, including flavone (B191248) C-glycosides like this compound, in various plant tissues. pensoft.netmdpi.com

Studies utilizing UHPLC-HRMS for the analysis of plant extracts have successfully identified and quantified numerous phenolic compounds. mdpi.compensoft.netmdpi.com The sensitivity and accuracy of this method allow for the detection of compounds present at varying concentrations within the sample. americanpharmaceuticalreview.compensoft.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for both the structural elucidation and quantitative analysis of organic molecules, including this compound. researchgate.netox.ac.ukcolab.ws Unlike some other analytical methods, quantitative NMR (qNMR) can directly determine the concentration or purity of a compound by comparing the integrated area of specific signals in the NMR spectrum to those of a known standard or to other signals within the molecule itself. researchgate.netox.ac.ukmdpi.com

For quantitative analysis using 1H NMR, careful optimization of experimental parameters is crucial to ensure accurate and reproducible results. researchgate.netox.ac.ukmdpi.com This includes proper sample preparation, selection of an appropriate solvent (often deuterated solvents like DMSO-d6), and ensuring sufficient relaxation times for complete signal acquisition. researchgate.netcolab.wsmdpi.com Both relative and absolute quantification can be performed using NMR. ox.ac.uk Relative quantification involves comparing the integrals of different analytes within the same mixture to determine their ratios, while absolute quantification requires the use of a calibration standard of known concentration or purity. ox.ac.uk

NMR spectroscopy has been applied for the quantitative determination of various compounds in complex matrices, such as plant extracts. mdpi.commdpi.com While the sensitivity of NMR is generally lower than that of mass spectrometry, it provides unparalleled structural information and can distinguish between isomers, which may not be easily differentiated by MS alone. nih.govchromatographytoday.com

Research findings demonstrate the utility of qNMR for the accurate determination of compound content in natural products. mdpi.com For instance, qNMR has been used for the qualitative and quantitative analysis of anthraquinone (B42736) derivatives in plant extracts, confirming the results with HPLC-UV-MS. mdpi.com

Development of Biosensors and Immunochemical Assays for this compound Detection

The development of biosensors and immunochemical assays offers alternative approaches for the detection and potentially quantification of specific compounds like this compound, particularly when high throughput or in-situ analysis is desired.

Biosensors are analytical devices that combine a biological recognition element (such as an antibody, enzyme, or nucleic acid) with a transducer to produce a measurable signal upon binding of the target analyte. mdpi.comnih.govaddgene.org These can be highly sensitive and specific, and their design can be tailored to detect a wide range of biomolecules. mdpi.comnih.govsartorius.com Luminescence-based biosensors, for example, measure light emitted from biochemical reactions triggered by the analyte. mdpi.com While general principles of biosensor development for various biomarkers and compounds exist, specific applications for this compound would require the development of a selective recognition element, such as an antibody that specifically binds to this compound. nih.govsartorius.com

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding interaction between antibodies and antigens. elgalabwater.comdrugfuture.comjuniperpublishers.com These assays are widely used for the detection and quantification of specific substances in biological samples and can be adapted for small molecules like this compound if appropriate antibodies are available or can be generated. drugfuture.comjuniperpublishers.comresearchgate.net For small molecules (haptens) that are not large enough to elicit an immune response on their own, they are typically conjugated to a carrier protein to generate antibodies. researchgate.net Competitive immunoassay formats are often used for the detection of small molecules. juniperpublishers.com Immunochemical methods offer advantages such as simplicity, speed, and potential for high-throughput analysis. juniperpublishers.com

While the general principles and applications of biosensors and immunochemical assays are well-established for various analytes, the specific development and application of these methods for this compound would necessitate dedicated research to create or identify suitable biorecognition elements.

Hyphenated Techniques in Complex Matrix Analysis (e.g., LC-NMR, LC-SPE-NMR)

Analyzing complex matrices, such as natural product extracts containing this compound, often benefits from the use of hyphenated techniques that combine the separation power of chromatography with the structural information provided by spectroscopy. nih.goviosrphr.orgsumitomo-chem.co.jp Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is one such technique that directly couples liquid chromatography, typically HPLC or UHPLC, to an NMR spectrometer. chromatographytoday.comiosrphr.org This allows for the online separation of components in a mixture and the acquisition of NMR spectra of the eluted compounds in real-time or near real-time. iosrphr.orgsumitomo-chem.co.jp

LC-NMR is particularly valuable for the analysis of complex mixtures containing unknown components or isomers that are difficult to resolve and identify by other methods. nih.govmontana.educhromatographytoday.com Different operational modes exist for LC-NMR, including continuous-flow, stopped-flow, and loop collection, each with its own advantages depending on the sample concentration and the desired NMR experiments. iosrphr.orgwiley.commdpi.com

A variation that addresses some of the sensitivity limitations of online LC-NMR is LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance). nih.govmontana.edumdpi.com In this setup, the eluent from the LC column is directed to solid phase extraction (SPE) cartridges, where the analytes of interest are trapped and concentrated. nih.govmontana.educhromatographyonline.com After trapping, the SPE cartridges can be dried to remove non-deuterated mobile phase solvents, and the analytes are then eluted with a deuterated solvent directly into the NMR flow cell. nih.govmontana.edumdpi.com This concentration step significantly improves the sensitivity of the NMR analysis, making it suitable for detecting compounds present at lower concentrations. nih.govchromatographyonline.com LC-SPE-NMR also allows for the use of non-deuterated solvents in the LC separation, which can be more cost-effective and offer better chromatographic performance for certain separations. nih.gov

Hyphenated techniques like LC-NMR and LC-SPE-NMR are powerful tools for the comprehensive analysis of natural products, enabling the separation, identification, and structural elucidation of compounds like this compound within their native complex matrices. chromatographytoday.commdpi.comresearchgate.net

Pharmacokinetics and Pharmacodynamics of Lucenin 1 in Non Human Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Pre-clinical Animal Models

Comprehensive ADME profiles of Lucenin 1 specifically in pre-clinical animal models were not detailed in the reviewed literature. General preclinical ADME studies aim to characterize how a compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and eventually excreted from the body nih.govuni.lu. These studies are vital for assessing a compound's disposition and potential for accumulation or elimination uni.luunex.es.

Preclinical ADME packages typically include studies on bioanalytical method validation, single and multiple-dose pharmacokinetics, dose proportionality, absolute bioavailability, in vitro enzyme inhibition/induction, mass balance, routes of excretion, metabolite profiling, and tissue distribution nih.gov. While these methodologies are standard for preclinical evaluation, specific data applying them comprehensively to this compound in animal models were not found.

Bioavailability and Biotransformation Pathways of this compound

Information specifically on the bioavailability and biotransformation pathways of this compound is limited in the search results. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation unchanged cdutcm.edu.cn. Biotransformation, or metabolism, involves the enzymatic conversion of the parent compound into metabolites uni.lu.

General research on flavonoids, the class of compounds to which this compound belongs, indicates that their bioavailability can be influenced by factors such as glycosylation patterns and metabolism by intestinal flora lipidmaps.org. Some flavonoids, particularly C-glycosyl flavonoids like this compound (identified as a C-hexoside-C-pentoside derivative of luteolin) nih.gov, may have limited absorption of the intact glycoside lipidmaps.org. However, biotransformation, including deglycosylation by intestinal microorganisms, can occur and potentially affect the absorption and subsequent metabolic fate of these compounds lipidmaps.orgguidetopharmacology.org. While some flavonoids may accumulate at the intestinal level, they can also reach systemic circulation plantaedb.com.

Tissue Distribution and Accumulation Studies in Vivo

General principles of drug distribution indicate that compounds are transported via the bloodstream to tissues, and their distribution is influenced by factors such as plasma protein binding and lipid solubility. While related flavonoid compounds have been studied for their tissue distribution plantaedb.comnih.gov, specific data for this compound in animal tissues was not found.

Identification and Characterization of this compound Metabolites

The specific metabolites of this compound in non-human biological systems were not extensively described in the search results. Metabolite identification and characterization are crucial aspects of ADME studies, often employing techniques such as liquid chromatography-mass spectrometry (LC-MS).

General flavonoid metabolism can involve various reactions, including deglycosylation, hydroxylation, methylation, and conjugation (e.g., glucuronidation and sulfation) lipidmaps.org. While this compound has been identified in plant extracts using techniques like LC-MS nih.gov, detailed information on its metabolic fate and the specific metabolites formed in animal models was not found.

Pharmacodynamic Markers and Biomarkers of this compound Activity in Experimental Models

Research specifically on the pharmacodynamic markers and biomarkers of this compound activity in experimental models was not a primary focus of the provided search results. Pharmacodynamic studies investigate the biochemical and physiological effects of a compound. Biomarkers are measurable indicators of a biological state or response to an intervention.

General studies on plant extracts containing this compound and other flavonoids have explored various biological activities, such as anti-inflammatory and antioxidant effects, often measured through relevant biomarkers like inflammatory cytokines or antioxidant enzyme activity in experimental models plantaedb.com. However, direct links between this compound specifically and defined pharmacodynamic markers or biomarkers in non-human systems were not prominent in the search results.

Emerging Research Areas and Future Directions for Lucenin 1

Development of Targeted Delivery Systems for Enhanced Efficacy (e.g., Nanoparticles)

A significant area of research focuses on improving the delivery of Lucenin 1 to specific sites within the body to enhance its therapeutic efficacy and potentially reduce off-target effects. Targeted delivery systems, such as nanoparticles, offer a promising approach to achieve this goal nih.govnih.gov. Nanoparticle-based drug delivery systems (NBDDS) are widely studied for their ability to improve the pharmacokinetic and pharmacodynamic properties of encapsulated drugs, including stability, solubility, and targeted delivery nih.gov.

Research in this area explores the encapsulation of this compound within various nanoparticle formulations, including lipid-based and polymeric nanoparticles mdpi.commdpi.com. These systems can be engineered to overcome challenges such as poor solubility and limited bioavailability, facilitating the accumulation of this compound at desired sites, such as areas of inflammation or oxidative stress nih.govnih.gov. While general research on targeted nanoparticle delivery systems for various therapeutic agents, including anti-inflammatory drugs, is extensive, specific studies focusing on this compound encapsulation and targeted delivery are an active area of development mdpi.comfrontiersin.org. The aim is to achieve controlled release and optimize the therapeutic index of this compound nih.gov.

Exploration of Synergistic Effects in Combination Therapies

Investigating the potential synergistic effects of this compound when combined with other therapeutic agents is another critical research direction. Combination therapies are a common strategy to enhance treatment outcomes, reduce dosages of individual compounds, and mitigate the development of resistance nih.gov. This compound's antioxidant and anti-inflammatory properties suggest its potential to act synergistically with other compounds targeting related pathways smolecule.com.

Studies are exploring combinations of this compound with other antioxidants or anti-inflammatory agents to determine if their combined effects are greater than the sum of their individual effects smolecule.com. Research on synergistic combinations of other flavonoids and plant extracts has shown promising results in various disease models rsc.orgresearchgate.net. For instance, studies have investigated the synergistic effects of different compounds in treating conditions like cancer and viral diseases dovepress.comnih.govmdpi.com. Future research will likely focus on identifying specific combinations involving this compound that exhibit synergistic therapeutic benefits in relevant disease contexts.

Investigation of this compound's Role in Microbiome Modulation

The interaction between natural compounds, such as flavonoids, and the gut microbiome is an increasingly recognized area of research. The gut microbiota plays a crucial role in human health and can influence the metabolism and bioavailability of ingested compounds nih.gov. Conversely, these compounds can also modulate the composition and activity of the gut microbiome nih.gov.

While general research highlights the interaction between flavonoids and intestinal microbes, including their metabolism by gut bacteria and potential to influence microbial composition, specific studies on this compound's direct role in microbiome modulation are an emerging area nih.govgla.ac.uk. Future investigations are needed to understand how this compound interacts with gut bacteria, whether it is metabolized into active or inactive compounds, and if it can beneficially modulate the microbiome to impact host health or disease progression nih.govcolab.wsresearchgate.net. This research could uncover novel therapeutic avenues related to gut health and its systemic implications.

In Silico Drug Design and Virtual Screening for Novel this compound-like Compounds

Computational approaches, such as in silico drug design and virtual screening, are powerful tools for identifying potential drug candidates and understanding their interactions with biological targets nih.govcreative-biostructure.comijesi.orgmmsl.cz. These methods can accelerate the drug discovery process by screening large databases of compounds based on their predicted binding affinity and other relevant properties creative-biostructure.comijesi.orgmdpi.com.

Research is utilizing in silico techniques to explore the potential of this compound and identify novel compounds with similar structural features or biological activities ijbpas.com. Molecular docking and virtual screening can help predict how this compound interacts with specific protein targets involved in oxidative stress or inflammation nih.govmdpi.comtandfonline.com. This can lead to the identification of this compound analogs or derivatives with potentially enhanced potency, selectivity, or pharmacokinetic properties creative-biostructure.comijesi.orgmdpi.com. These computational studies provide a cost-effective and efficient way to prioritize compounds for subsequent in vitro and in vivo testing creative-biostructure.comijesi.org.

Translational Research Opportunities for this compound in Disease Models (excluding human trials)

Translational research involving this compound in various disease models (excluding human trials) is crucial for evaluating its therapeutic potential and understanding its mechanisms of action in complex biological systems. Preclinical studies using animal models or advanced in vitro systems (such as 3D cell cultures) can provide valuable insights into the efficacy and safety of this compound for specific conditions mdpi.comapa.org.

Given this compound's antioxidant and anti-inflammatory properties, research is exploring its effects in animal models of diseases where these mechanisms play a significant role, such as inflammatory disorders, neurodegenerative diseases, and conditions related to oxidative stress smolecule.comapa.org. Studies on other flavonoids in animal models have demonstrated protective effects in various conditions smolecule.comnih.gov. For example, animal studies are commonly used in psychological and medical research to understand fundamental processes and evaluate potential treatments apa.orgpmean.com. Future research will involve rigorous preclinical testing of this compound in relevant animal models to gather data on its effectiveness, optimal delivery methods, and potential synergistic effects with other therapies, paving the way for potential future clinical investigations.

Addressing Key Research Gaps and Challenges in this compound Investigation

Despite the promising research areas, several gaps and challenges need to be addressed to fully realize the therapeutic potential of this compound. One key challenge is the often limited bioavailability of flavonoids, which can impact their in vivo efficacy scienceopen.com. Research into improved delivery systems, as discussed in Section 11.1, directly addresses this challenge.

Another gap lies in fully elucidating the precise molecular mechanisms underlying all of this compound's observed biological activities. While its antioxidant and anti-inflammatory properties are recognized, a detailed understanding of the specific cellular targets and signaling pathways involved is still evolving smolecule.com. Further research is needed to clarify these mechanisms, potentially through advanced techniques such as proteomics and metabolomics ugr.es.

Q & A

Q. What chromatographic techniques are most effective for isolating Lucenin 1 from plant matrices, and how can purity be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for isolating this compound due to its specificity for flavonoid glycosides. Reverse-phase C18 columns with gradient elution (e.g., water-acetonitrile with 0.1% formic acid) optimize separation . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and absence of co-eluting impurities, supplemented by mass spectrometry (MS) for molecular weight verification .

Q. How can researchers quantify this compound in biological samples while minimizing matrix interference?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification. Sample pre-treatment steps, such as solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, reduce matrix effects. Internal standards (e.g., isotopically labeled analogs) improve accuracy . Calibration curves must account for recovery rates in spiked matrices to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported bioactivities of this compound across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from differences in cell line viability assays (e.g., MTT vs. resazurin assays) or bioavailability limitations in vivo. Researchers should:
  • Standardize assay protocols (e.g., exposure time, solvent controls) to ensure comparability .
  • Incorporate pharmacokinetic studies to assess absorption and metabolism barriers in animal models .
  • Use omics approaches (e.g., transcriptomics) to identify off-target effects that may confound bioactivity interpretations .

Q. How can in silico modeling predict this compound’s interaction with oxidative stress-related targets (e.g., Nrf2/Keap1 pathway)?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model this compound’s binding affinity to Keap1’s BTB domain. Parameters include:
  • Protonation states adjusted to physiological pH (e.g., using PROPKA).
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .
  • Validation via comparative analysis with known Nrf2 activators (e.g., sulforaphane) to identify critical hydrogen-bonding residues .

Q. What experimental designs are optimal for elucidating the biosynthetic pathway of this compound in plant systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose tracer studies) combined with gene knockout/knockdown in model plants (e.g., Arabidopsis) identifies key enzymes (e.g., glycosyltransferases). RNA sequencing (RNA-seq) of biosynthetic tissues under stress conditions (e.g., UV exposure) can pinpoint upregulated genes linked to flavonoid glycosylation . Metabolomic profiling (LC-MS) tracks intermediate accumulation to map pathway steps .

Q. How does the glycosylation pattern of this compound influence its pharmacokinetic properties in preclinical models?

  • Methodological Answer : Comparative studies using analogs (e.g., Lucenin 3, where xylose is replaced) should assess:
  • Solubility and logP values via shake-flask or HPLC methods .
  • Permeability using Caco-2 cell monolayers or artificial membranes (PAMPA).
  • In vivo pharmacokinetics (e.g., AUC, half-life) in rodent models, with bile-duct cannulation to evaluate enterohepatic recycling .

Methodological Considerations for Data Integrity

  • Structural Confirmation : Always combine NMR (¹H, ¹³C, HSQC) with high-resolution MS (HRMS) to avoid misannotation of isobaric flavonoids .
  • Bioactivity Reproducibility : Include positive controls (e.g., quercetin for antioxidant assays) and report solvent concentrations (e.g., DMSO ≤0.1% v/v) to mitigate cytotoxicity artifacts .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design transparency and ethical oversight .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.